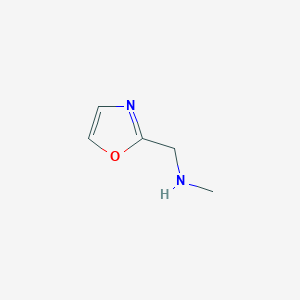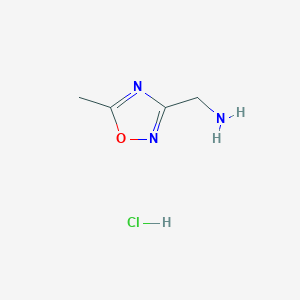
(4-Methoxy-6-methylpyridin-2-yl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as (4S-phenylpyrrolidin-2R-yl)methanol, involves the double reduction of cyclic sulfonamide precursors, which are prepared using a stereoselective intramolecular Heck reaction followed by reduction of the alkene . Although this method does not directly apply to the synthesis of "(4-Methoxy-6-methylpyridin-2-yl)methanol," it provides insight into the strategies that could be adapted for synthesizing methoxy-substituted pyridine derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to "(4-Methoxy-6-methylpyridin-2-yl)methanol" can be characterized using various spectroscopic techniques. For example, the identification of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives was confirmed using elemental analysis, IR, 1H-NMR, and mass spectral data . These techniques could be employed to analyze the molecular structure of "(4-Methoxy-6-methylpyridin-2-yl)methanol" as well.
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to "(4-Methoxy-6-methylpyridin-2-yl)methanol." However, the photo-methoxylation of methyl 2-pyridinecarboxylate in acidic methanol, which is accelerated by 4-substituted pyridines, suggests that methoxy groups in pyridine derivatives can participate in photochemical reactions . This could be relevant when considering the reactivity of the methoxy group in the compound of interest.
Physical and Chemical Properties Analysis
The physical properties of pyridine derivatives can be studied through their interactions with various solvents. For instance, the densities and viscosities of binary mixtures of 4-methylpyridine with different alcohols were measured, providing insight into the association between mixture components . Such data could be useful in predicting the solubility and intermolecular interactions of "(4-Methoxy-6-methylpyridin-2-yl)methanol" in various solvents.
Safety and Hazards
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to describe its exact mode of action. Based on its chemical structure, it’s plausible that (4-methoxy-6-methylpyridin-2-yl)methanol could participate in various chemical reactions, such as ring-opening reactions .
Biochemical Pathways
Compounds with similar structures have been shown to interact with the polycomb repressive complex 2 (prc2), which plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, but without specific studies, it’s difficult to provide a detailed outline .
Eigenschaften
IUPAC Name |
(4-methoxy-6-methylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-8(11-2)4-7(5-10)9-6/h3-4,10H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYWYUGVVJWFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(methylamino)ethyl]-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3022716.png)










